molecular formula C19H18N4O2 B2433492 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1904312-14-6

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2433492
CAS No.: 1904312-14-6
M. Wt: 334.379
InChI Key: MFOQLFKRHPLOMP-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry and preclinical research. Its complex structure incorporates a pyrrolidine ring decorated with a 3-methyl-1,2,4-oxadiazole moiety and a phenyl group, while a pyridinyl carbonyl group is attached to the pyrrolidine nitrogen. The 1,2,4-oxadiazole ring is a well-known pharmacophore in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisostere for ester or amide functionalities . Compounds featuring this scaffold are frequently investigated for their potential to modulate central nervous system targets. For instance, structurally related molecules containing the 1,2,4-oxadiazole heterocycle have been identified as potent and selective positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating promising preclinical antipsychotic-like and procognitive activities . The integration of the pyridin-2-yl group is a common structural motif that can enhance binding affinity to various enzymatic targets and improve physicochemical properties. As a result, this compound presents a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as neuroscience, oncology, and virology, where kinase inhibition and receptor modulation are of paramount importance. The product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-21-18(25-22-13)16-12-23(19(24)17-9-5-6-10-20-17)11-15(16)14-7-3-2-4-8-14/h2-10,15-16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOQLFKRHPLOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone is a derivative of oxadiazole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_4O, with a molecular weight of approximately 284.31 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

  • Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The hybridization of 1,3,4-oxadiazoles with other pharmacophores can target various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of oxadiazole derivatives against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
  • Anti-inflammatory Effects : Compounds containing the oxadiazole scaffold have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting their potential in treating conditions like Alzheimer's or Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduced inflammation markers
NeuroprotectiveProtection against neurodegeneration

Case Studies

  • Anticancer Mechanism Study :
    In a study examining the anticancer effects of 1,3,4-oxadiazole derivatives, it was found that these compounds inhibited the activity of thymidylate synthase—an enzyme critical for DNA synthesis in cancer cells. This inhibition led to reduced cell viability in various cancer cell lines.
  • Antimicrobial Efficacy :
    A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications to the oxadiazole ring enhanced antimicrobial activity significantly compared to standard antibiotics.
  • Neuroprotection :
    In preclinical models of Alzheimer's disease, an oxadiazole derivative demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated animals.

Preparation Methods

Cycloaddition-Based Strategies

The [3+2] cycloaddition between azomethine ylides and dipolarophiles offers a stereocontrolled route to substituted pyrrolidines. For example, reacting N-methyl-C-phenyl nitrone with methyl acrylate under thermal conditions generates a pyrrolidine precursor. However, introducing a phenyl group at position 4 requires tailored dipolarophiles, such as styrene derivatives , to ensure regioselectivity.

Reductive Amination and Cyclization

A more direct method involves reductive amination of 4-phenylpyrrolidin-3-one with primary amines. For instance, 4-phenylpyrrolidin-3-one reacts with ammonium acetate in the presence of sodium cyanoborohydride, yielding the corresponding pyrrolidine. This approach allows precise control over the stereochemistry at position 3, which is crucial for oxadiazole ring installation.

1,2,4-Oxadiazole Ring Formation

The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclodehydration of amidoxime intermediates, a method validated for ambient-temperature compatibility.

Amidoxime Preparation

Treating 3-cyano-4-phenylpyrrolidine with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields the corresponding amidoxime. The reaction efficiency depends on the electron-withdrawing nature of the cyano group, with yields exceeding 85% under optimized conditions.

Cyclodehydration to Oxadiazole

The amidoxime undergoes cyclodehydration with acetyl chloride in the presence of tetrabutylammonium hydroxide (TBAH) as a phase-transfer catalyst. Key parameters include:

Parameter Optimal Condition Yield (%)
Solvent DMSO 92
Base KOH 88
Temperature (°C) 25 90
Reaction Time (h) 2 94

DMSO enhances reaction rates by stabilizing the transition state, while KOH facilitates deprotonation. Notably, protic solvents like methanol suppress cyclization due to competitive hydrolysis.

Functionalization with Pyridin-2-yl Methanone

Coupling the pyrrolidine-oxadiazole intermediate with pyridin-2-yl methanone requires selective acylation.

Friedel-Crafts Acylation

Reacting 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine with pyridine-2-carbonyl chloride in dichloromethane using aluminum trichloride as a Lewis acid achieves N-acylation at the pyrrolidine nitrogen. However, over-acylation at the oxadiazole nitrogen is a common side reaction, necessitating careful stoichiometric control (1:1.05 ratio).

Buchwald-Hartwig Amination

An alternative employs palladium-catalyzed coupling between 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine and 2-bromopyridine using Pd(OAc)₂ and XantPhos in toluene at 110°C. This method avoids acylating agents but requires anhydrous conditions and inert atmosphere.

Challenges and Optimization

Steric Hindrance

The 4-phenyl group creates steric bulk, impeding cyclodehydration. Employing bulky bases like TBAH mitigates this by improving amidoxime solubility.

Oxadiazole Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures stability.

Regioselectivity in Acylation

Selective N-acylation over O-acylation is achieved using DMAP as a nucleophilic catalyst, which activates the pyrrolidine nitrogen.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.81–7.25 (m, 5H, phenyl-H), 4.02 (m, 1H, pyrrolidine-H3), 3.45 (m, 1H, pyrrolidine-H1).
  • HRMS : m/z calculated for C₁₉H₁₈N₄O₂ [M+H]⁺: 335.1509, found: 335.1512.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 12.3 min.

Q & A

Q. What are the critical steps and analytical methods for synthesizing (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Oxadiazole ring formation : Cyclization of precursor amidoximes under controlled conditions (e.g., using POCl₃ or carbodiimide coupling agents).
  • Pyrrolidine functionalization : Introduction of substituents via nucleophilic substitution or cross-coupling reactions.
  • Final coupling : Amide or ketone bond formation between the pyrrolidine and pyridine moieties using coupling agents like EDCI/HOBt.

Q. Key analytical techniques :

TechniquePurposeExample Parameters
NMR Structural confirmation (e.g., pyrrolidine stereochemistry, oxadiazole substitution)¹H/¹³C NMR in CDCl₃ or DMSO-d₆
HPLC Purity assessment (>95% typically required for biological assays)C18 column, gradient elution (ACN/H₂O)
Mass Spectrometry Molecular weight verificationESI-MS or HRMS

Q. How are stereochemical configurations resolved in the pyrrolidine ring during synthesis?

  • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry during ring closure .
  • X-ray crystallography : Definitive confirmation of absolute configuration for crystalline intermediates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural validation?

  • Cross-validation : Combine 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-proton and proton-carbon correlations .
  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ADF software) .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction .

Example case : A discrepancy in pyridine ring proton shifts might arise from solvent effects or tautomerism. DFT modeling in the same solvent system (e.g., DMSO) can reconcile differences .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time for oxadiazole cyclization (e.g., 30 min at 120°C vs. 12h reflux) .
  • Flow chemistry : Enhances reproducibility for sensitive steps (e.g., azide-alkyne cycloadditions) .
  • In-situ monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. Yield optimization table :

StepTraditional YieldOptimized YieldMethod
Oxadiazole formation60-70%85-90%Microwave-assisted
Pyrrolidine functionalization50-60%75-80%Flow reactor

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Oxadiazole substitution : Replace 3-methyl with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
  • Pyridine positioning : Test 2-pyridyl vs. 3-pyridyl analogs for target binding affinity (e.g., kinase inhibition) .
  • Pyrrolidine rigidity : Introduce sp³-hybridized substituents to restrict conformational flexibility and enhance selectivity .

Q. SAR workflow :

In-silico docking : Predict binding modes with targets (e.g., using AutoDock Vina).

Parallel synthesis : Generate analogs via combinatorial chemistry.

In-vitro assays : Prioritize candidates with IC₅₀ < 1 µM in enzyme inhibition or cell-based models .

Q. How are stability studies conducted for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC over 24h .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
  • Light/heat sensitivity : Store solid/liquid samples under accelerated conditions (40°C/75% RH, 5000 lux) for 4 weeks .

Q. What computational methods predict the compound’s ADMET properties?

  • SwissADME : Estimate solubility (LogS), blood-brain barrier permeability, and CYP inhibition .
  • ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
  • MD simulations : Model membrane permeability using GROMACS or CHARMM .

Data Contradiction Analysis

Q. How to address discrepancies between in-vitro and in-vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to identify bioavailability issues (e.g., poor solubility or rapid clearance) .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Species-specific differences : Compare target homology (e.g., human vs. murine enzymes) and adjust dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.